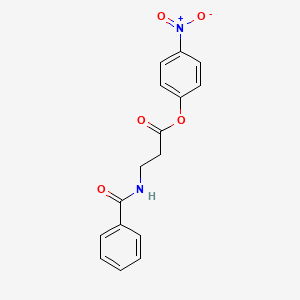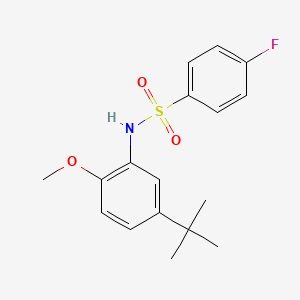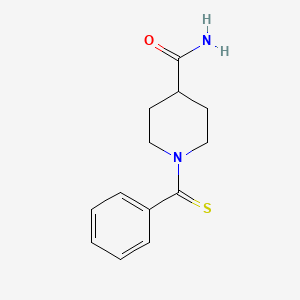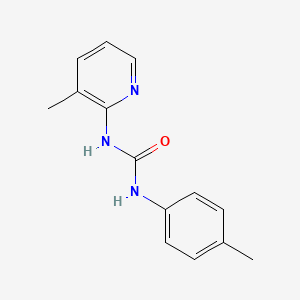
4-nitrophenyl N-benzoyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrophenyl N-benzoyl-beta-alaninate, also known as NBPB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It is a derivative of beta-alanine, a non-essential amino acid that is found in many proteins and is involved in various physiological processes. NBPB has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. In We will also discuss future directions for research on NBPB.
Wirkmechanismus
The mechanism of action of 4-nitrophenyl N-benzoyl-beta-alaninate involves the hydrolysis of the ester bond between the 4-nitrophenyl group and the beta-alanine moiety. This reaction is catalyzed by enzymes such as carboxypeptidase A, which cleaves the ester bond and releases the 4-nitrophenol group. The release of the 4-nitrophenol group results in a change in absorbance, which can be measured using spectrophotometry. This change in absorbance can be used to study the kinetics of enzyme-catalyzed reactions and to screen for potential inhibitors of enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carboxypeptidase A activity and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-nitrophenyl N-benzoyl-beta-alaninate has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely. It is also important to note that the use of this compound in lab experiments may not always be applicable to in vivo systems, and further research is needed to determine its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 4-nitrophenyl N-benzoyl-beta-alaninate, including the development of new synthetic methods and the exploration of its potential therapeutic applications. This compound may have potential as a diagnostic tool for detecting certain diseases and conditions, as well as a therapeutic agent for treating cancer, Alzheimer's disease, and other neurodegenerative disorders. Further research is needed to better understand the mechanism of action of this compound and to explore its potential advantages and limitations for lab experiments and clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. This compound has several potential future directions for research, including the development of new synthetic methods and the exploration of its potential therapeutic applications. Further research is needed to fully understand the potential of this compound in scientific research and clinical applications.
Synthesemethoden
4-nitrophenyl N-benzoyl-beta-alaninate can be synthesized using different methods, including the reaction of 4-nitrophenyl chloroformate with N-benzoyl-beta-alanine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified using column chromatography. Other methods for synthesizing this compound include the use of 4-nitrophenyl isocyanate and N-benzoyl-beta-alanine, or the reaction of 4-nitrophenyl chloroformate with N-benzoyl-beta-alanine methyl ester.
Wissenschaftliche Forschungsanwendungen
4-nitrophenyl N-benzoyl-beta-alaninate has been used in various scientific research applications, including as a substrate for enzymes such as carboxypeptidase A, as well as for studying the mechanism of action of certain drugs and compounds. It has also been used as a fluorescent probe for detecting enzymatic activity and for studying the binding properties of proteins. This compound has been found to be useful in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 3-benzamidopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(23-14-8-6-13(7-9-14)18(21)22)10-11-17-16(20)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMTZOHGAIOMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)



![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)